molecular formula C28H22N2O2 B4935407 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide

Cat. No. B4935407
M. Wt: 418.5 g/mol
InChI Key: CQOIHBUTLPOFFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide, also known as DPN, is a synthetic compound that has been widely used in scientific research for its unique properties. DPN is a selective agonist for estrogen receptor beta (ERβ), a nuclear receptor that plays a crucial role in various physiological processes, including brain function, bone metabolism, and cardiovascular health.

Mechanism of Action

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide selectively binds to ERβ and activates its downstream signaling pathways, leading to the transcriptional regulation of target genes. ERβ is expressed in various tissues, including the brain, bone, and cardiovascular system, and its activation by 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has been shown to have tissue-specific effects.
Biochemical and Physiological Effects:
2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has been shown to have a wide range of biochemical and physiological effects, including neuroprotection, anti-inflammatory activity, and bone-protective effects. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has also been shown to improve cardiovascular function and reduce the risk of atherosclerosis.

Advantages and Limitations for Lab Experiments

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has several advantages for lab experiments, including its high selectivity for ERβ and its ability to cross the blood-brain barrier. However, 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide also has limitations, including its low solubility and stability, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for the use of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide in scientific research. One potential area of research is the development of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is the investigation of the role of ERβ in bone metabolism and the potential use of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide to treat osteoporosis. Additionally, the use of 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide in combination with other drugs or therapies is an area of future research that could lead to new treatments for various diseases.

Synthesis Methods

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide can be synthesized through a multi-step process involving the condensation of 2-aminophenol and benzaldehyde followed by the reaction with 2-phenyl-2-bromoethanone. The final product is obtained through the reduction of the resulting ketone using sodium borohydride.

Scientific Research Applications

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has been extensively used in scientific research to study the role of ERβ in various physiological and pathological conditions. ERβ has been shown to have protective effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, as well as cardiovascular diseases, osteoporosis, and breast cancer. 2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide has been used to investigate the potential therapeutic benefits of targeting ERβ in these diseases.

properties

IUPAC Name

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c1-28(21-13-7-3-8-14-21,22-15-9-4-10-16-22)27(31)29-23-17-18-25-24(19-23)30-26(32-25)20-11-5-2-6-12-20/h2-19H,1H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOIHBUTLPOFFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N-(2-phenyl-1,3-benzoxazol-5-yl)propanamide

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